molecular formula C14H17N3OS2 B12264626 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B12264626
M. Wt: 307.4 g/mol
InChI Key: OZZFIVGYMVWOHC-UHFFFAOYSA-N
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Description

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using methylthiol or its derivatives.

    Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the benzothiazole moiety with the piperidine ring and introducing the carboxamide group through amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzothiazole ring or the piperidine ring.

    Amidation: The carboxamide group can be modified through reactions with amines or other nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can be compared with other benzothiazole derivatives and piperidine-containing compounds:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole share the benzothiazole core but differ in their substituents and biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine rings but differ in their additional functional groups and applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H17N3OS2/c1-19-10-2-3-11-12(8-10)20-14(16-11)17-6-4-9(5-7-17)13(15)18/h2-3,8-9H,4-7H2,1H3,(H2,15,18)

InChI Key

OZZFIVGYMVWOHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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